5-Methoxypentanenitrile
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Overview
Description
5-Methoxypentanenitrile is an organic compound with the molecular formula C6H11NO. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a pentane chain with a methoxy group (-OCH3) at the fifth position. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxypentanenitrile can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanenitrile with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: 5-Methoxypentanoic acid.
Reduction: 5-Methoxypentylamine.
Substitution: Various substituted pentanenitriles depending on the nucleophile used.
Scientific Research Applications
5-Methoxypentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxypentanenitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the methoxy group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
5-Methoxypentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
5-Methoxypentylamine: Similar structure but with an amine group instead of a nitrile.
5-Bromopentanenitrile: Similar structure but with a bromine atom instead of a methoxy group.
Uniqueness: 5-Methoxypentanenitrile is unique due to the presence of both a methoxy group and a nitrile group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-methoxypentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-8-6-4-2-3-5-7/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPYODAEJXNXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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